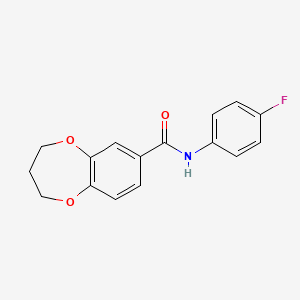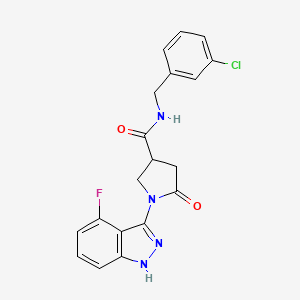![molecular formula C22H24N6 B11232669 N6-butyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232669.png)
N6-butyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-butyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms.
Preparation Methods
The synthesis of N6-butyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of the pyrazole intermediate with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
N6-butyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides, aryl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Its derivatives are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N6-butyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N6-butyl-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H24N6 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
6-N-butyl-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H24N6/c1-3-4-13-23-22-26-20(25-17-10-8-9-16(2)14-17)19-15-24-28(21(19)27-22)18-11-6-5-7-12-18/h5-12,14-15H,3-4,13H2,1-2H3,(H2,23,25,26,27) |
InChI Key |
MBOKJLTUMAGWPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11232587.png)
![1-(2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11232595.png)
![6-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11232603.png)
![N-tert-butyl-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232610.png)
![N-(4-chlorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11232621.png)

![N-[2-(benzylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11232639.png)
![N-(2,5-dimethylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232645.png)
![N-(4-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11232649.png)
![2-(4-Fluorobenzyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232653.png)
![7-Phenyl-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232677.png)
![N-(3-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11232688.png)
![N-(3-methoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232693.png)

